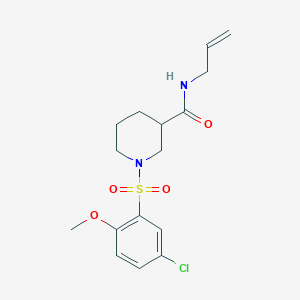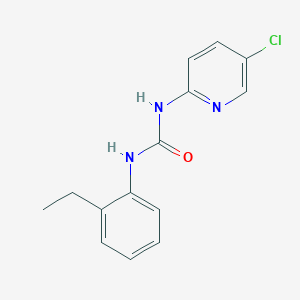![molecular formula C20H26N4O B5314154 [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B5314154.png)
[2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methylamino group and a piperidine ring attached to a methanone group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, introducing the methylamino group through nucleophilic substitution. The piperidine ring can be synthesized separately and then coupled with the pyrimidine derivative using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic ring in the piperidine moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the biochemical pathways it influences.
Medicine
In medicine, the compound’s structure suggests potential pharmacological properties. It could be explored for its therapeutic effects, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in metal ion chelation.
Uniqueness
What sets [2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone apart is its combination of a pyrimidine ring with a piperidine moiety, offering unique chemical reactivity and potential bioactivity. This structural uniqueness makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-6-3-4-8-17(15)10-9-16-7-5-11-24(14-16)19(25)18-12-22-20(21-2)23-13-18/h3-4,6,8,12-13,16H,5,7,9-11,14H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPIPYZVXLRQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CN=C(N=C3)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B5314077.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5314078.png)
![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine](/img/structure/B5314089.png)
![1-(4-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5314096.png)
![4-(1H-imidazol-4-ylmethyl)-1-methyl-9-(3-phenylpropanoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5314106.png)
![3-(Oxolan-2-ylmethyl)-5-{[4-oxo-2-(prop-2-enylamino)(5-hydropyridino[1,2-a]pyr imidin-3-yl)]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5314112.png)

![N-(4-ETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5314121.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)
![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)
![N-[(Z)-pyridin-3-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B5314162.png)
![2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B5314167.png)

